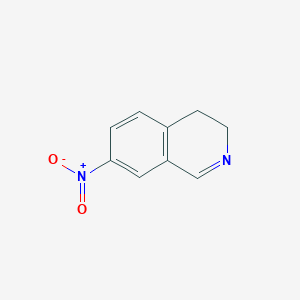
7-Nitro-3,4-dihydroisoquinoline
Vue d'ensemble
Description
7-Nitro-3,4-dihydroisoquinoline is a compound that belongs to the class of dihydroisoquinolines, which are characterized by their nitrogen-containing bicyclic structure. The presence of a nitro group at the 7-position of the dihydroisoquinoline ring system adds to the chemical reactivity and potential biological activity of these compounds. Dihydroisoquinolines are known for their diverse pharmacological properties, including antiviral, antiprotozoal, antitumor, and antiarrhythmic activities .
Synthesis Analysis
The synthesis of nitro-substituted dihydroisoquinolines can be achieved through various methods. One approach involves the acylation of amines with nitrobenzoic acid chlorides in the presence of pyridine, yielding amides with nitrophenyl groups . Another method includes the reaction of nitrous acid with 6,7-dimethoxytetrahydroisoquinoline to produce 2-nitroso-6,7-dimethoxytetrahydroisoquinoline . Additionally, a novel synthesis route for 3,4-dihydroisoquinolines functionalized with differentiated nitrogen substituents at positions 3 and 4 has been described, involving tosylation and subsequent amine displacement .
Molecular Structure Analysis
The molecular structure of nitro-substituted dihydroisoquinolines has been elucidated using various analytical techniques. X-ray diffraction analysis has been employed to determine the crystal structure of these compounds, revealing their monoclinic or triclinic space group and providing detailed information about their molecular geometry . The presence of stereogenic centers and chiral axes in some of these molecules adds to their structural complexity .
Chemical Reactions Analysis
Nitro-substituted dihydroisoquinolines can undergo a range of chemical reactions due to the presence of the nitro group and the reactive dihydroisoquinoline core. For instance, the nitroso derivative of 6,7-dimethoxytetrahydroisoquinoline can form an equilibrium mixture of E/Z isomeric forms in solution . Additionally, these compounds can participate in cascade reactions, such as the halosulfonylation of 1,7-enynes, leading to the formation of 3,4-dihydroquinolin-2(1H)-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-nitro-3,4-dihydroisoquinoline derivatives are influenced by their molecular structure. The presence of nitro, methoxy, and other substituents affects their solubility, melting points, and stability. The crystallographic data provide insights into their density and molecular packing, which are crucial for understanding their reactivity and interactions in biological systems . The mutagenicity of these compounds has been studied, indicating that some derivatives exhibit mutagenic activity in the presence of induced rat liver microsomes .
Applications De Recherche Scientifique
Synthesis and Biological Properties
- A study conducted by Salah et al. (2014) focused on the synthesis of a new dihydroisoquinoline hydroxamic acid, specifically 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one, and its cytotoxicity towards the human hepatocarcinoma cell line Hep3B, highlighting its potential in cancer research (Salah, Carraz, & Kammoun, 2014).
- Zhu et al. (2011) synthesized a class of 3,4-dihydroisoquinolines, including compounds with modifications at the 7-nitro position, and evaluated their antitumor activities in vitro, indicating their application in developing cancer therapeutics (Zhu et al., 2011).
Chemical Synthesis and Reactions
- Learmonth et al. (2005) developed novel ortho-nitrated catechols related to catechol-O-methyltransferase (COMT) inhibitors, which included modifications of the 7-nitro position in dihydroisoquinolines, potentially useful in Parkinson's disease treatment (Learmonth, Bonifácio, & Soares-da-Silva, 2005).
- The work by Saleh et al. (2012) presented the oxidation of 3,3-dimethyl-7-nitro-3,4-dihydroisoquinoline, yielding various compounds including oxaziridines and hydroxamic acids, useful in the field of organic synthesis (Saleh, Kammoun, Hamdi, & Damak, 2012).
- Bouzid et al. (2014) reported the synthesis and antifungal activity of dihydroisoquinoline oxaziridines, demonstrating the potential of 7-nitro-3,4-dihydroisoquinoline derivatives in developing antifungal agents (Bouzid, Abdennabi, Hrizi, Gharsallah, & Kammoun, 2014).
Pharmacological Applications
- A study by Iyobe et al. (2001) synthesized derivatives of 7-nitro-3,4-dihydroquinoline-2(1H)-ones and evaluated their effects on platelet aggregation, showing selective inhibitory activity and potential applications in cardiovascular therapies (Iyobe, Uchida, Kamata, Hotei, Kusama, & Harada, 2001).
Safety and Hazards
Propriétés
IUPAC Name |
7-nitro-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-11(13)9-2-1-7-3-4-10-6-8(7)5-9/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHORNVRKMSZLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395922 | |
| Record name | 7-nitro-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62541-59-7 | |
| Record name | 7-nitro-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when 7-Nitro-3,4-dihydroisoquinoline is oxidized with m-chloroperbenzoic acid (m-CPBA)?
A1: The reaction of 7-Nitro-3,4-dihydroisoquinoline, specifically the derivative 3,3-dimethyl-7-nitro-3,4-dihydroisoquinoline, with m-CPBA leads to the formation of various products. The major products are oxaziridine and nitrone, with the solvent used influencing their relative proportions []. Interestingly, when using 2.5 equivalents of m-CPBA, the reaction yields small amounts of oxaziridines, hydroxamic acids, and notably, O-acylhydroxamate compounds []. This unexpected formation of O-acylhydroxamate highlights the complex reactivity of this dihydroisoquinoline derivative under oxidative conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[4-(4-fluorophenyl)piperazino]-2-(methoxyimino)propanoate](/img/structure/B1308745.png)
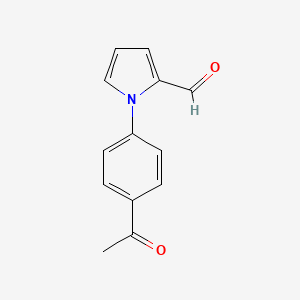
![N-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetamide](/img/structure/B1308750.png)
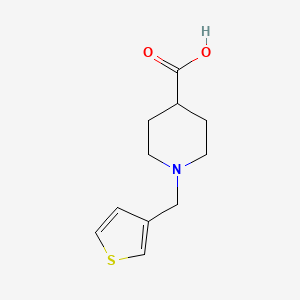
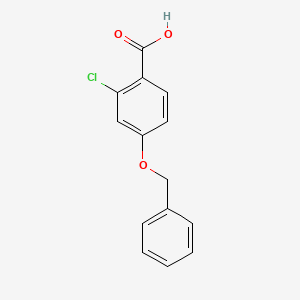
![3-[4-(3-fluoropropoxy)phenyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B1308761.png)
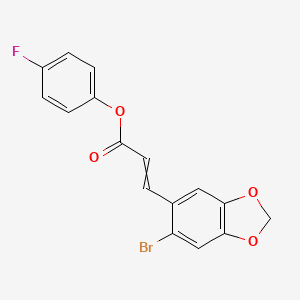
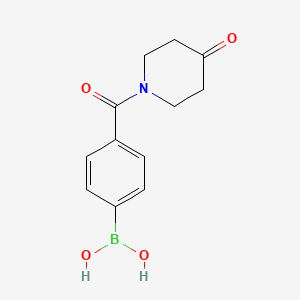
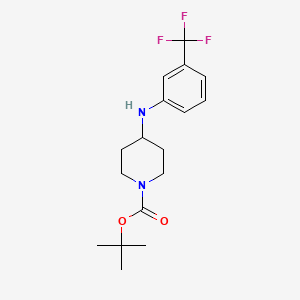
![5-[(Z)-(3-bromophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1308782.png)
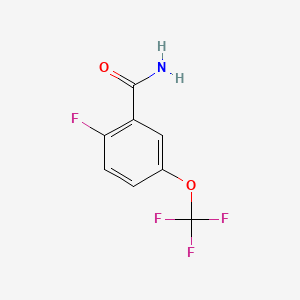
![3-[(4-Chlorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B1308789.png)
![3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid 4-ethyl ester](/img/structure/B1308793.png)
![2-[(E)-(3-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1308802.png)